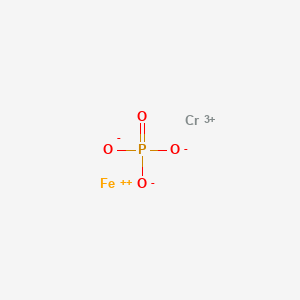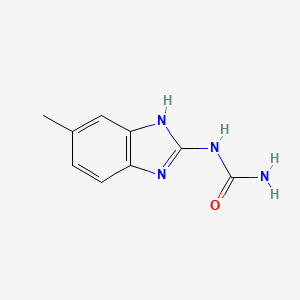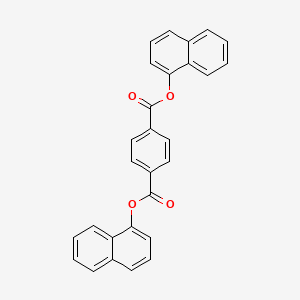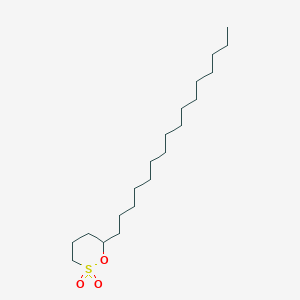
4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with N-methyl-1,3-dioxo-2-ethyl-2-indanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity. The process might also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholineacetamide derivatives: Compounds with similar structures but different substituents on the morpholine ring.
Indanone derivatives: Compounds with the indanone core structure but different functional groups.
Uniqueness
4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is unique due to its specific combination of the morpholine and indanone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
59209-63-1 |
|---|---|
Molekularformel |
C18H22N2O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C18H22N2O4/c1-3-18(16(22)13-6-4-5-7-14(13)17(18)23)19(2)15(21)12-20-8-10-24-11-9-20/h4-7H,3,8-12H2,1-2H3 |
InChI-Schlüssel |
DPLNJSDJRIRCSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)


![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)

